molecular formula C8H7N3O2 B2506844 3-Aminofuro[2,3-b]pyridine-2-carboxamide CAS No. 917504-90-6

3-Aminofuro[2,3-b]pyridine-2-carboxamide

Cat. No.: B2506844
CAS No.: 917504-90-6
M. Wt: 177.163
InChI Key: LVWBABZPEYKTGG-UHFFFAOYSA-N
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Description

3-Aminofuro[2,3-b]pyridine-2-carboxamide is a heterocyclic compound that belongs to the class of furo[2,3-b]pyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a furo[2,3-b]pyridine core with an amino group at position 3 and a carboxamide group at position 2.

Scientific Research Applications

3-Aminofuro[2,3-b]pyridine-2-carboxamide has several scientific research applications, including:

Mechanism of Action

  • As FXa inhibitors , they could inhibit factor X activation in blood coagulation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Aminofuro[2,3-b]pyridine-2-carboxamide typically involves the functionalization of the furo[2,3-b]pyridine core. One common method is the reaction of aminoamides of the furo[2,3-b]pyridine series with an aqueous solution of sodium hypochlorite and N-chlorosuccinimide. This reaction proceeds at position 2 of the furopyridine system, leading to the formation of 3-imino-2-chlorofuro[2,3-b]pyridine-2-carboxamides .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Aminofuro[2,3-b]pyridine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: Nucleophilic substitution reactions are common, especially at the amino and carboxamide positions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted furo[2,3-b]pyridine derivatives, which can exhibit different biological activities and properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Aminofuro[2,3-b]pyridine-2-carboxamide is unique due to its furo[2,3-b]pyridine core, which imparts distinct biological activities and chemical properties. Its ability to act as an inverse agonist of CB1R and its potential as an anticancer agent set it apart from other similar compounds .

Properties

IUPAC Name

3-aminofuro[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c9-5-4-2-1-3-11-8(4)13-6(5)7(10)12/h1-3H,9H2,(H2,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVWBABZPEYKTGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)OC(=C2N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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